molecular formula C17H19FN4O3S B12243544 5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12243544
M. Wt: 378.4 g/mol
InChI Key: LRNZOTIASXPCIQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrimidine core, a fluorine atom at the 5-position, and a pyridine-3-sulfonyl group attached to an octahydrocyclopenta[c]pyrrol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom at the 5-position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyridine-3-Sulfonyl Group: The pyridine-3-sulfonyl group can be introduced through a nucleophilic substitution reaction using pyridine-3-sulfonyl chloride and a suitable nucleophile.

    Formation of the Octahydrocyclopenta[c]pyrrol Moiety: This moiety can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.

    Final Coupling Reaction: The final step involves coupling the octahydrocyclopenta[c]pyrrol moiety with the pyrimidine core through a methoxy linker, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine-3-sulfonyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyrimidine core or the octahydrocyclopenta[c]pyrrol moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the pyridine-3-sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Pyridine-3-sulfonyl chloride, N-fluorobenzenesulfonimide, palladium catalysts, and organic solvents.

Major Products

    Oxidation: Oxidized derivatives of the pyridine-3-sulfonyl group.

    Reduction: Reduced derivatives of the pyrimidine core or the octahydrocyclopenta[c]pyrrol moiety.

    Substitution: Substituted derivatives at the fluorine atom or the pyridine-3-sulfonyl group.

Scientific Research Applications

5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:

    5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine core.

    5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine core.

    5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}quinoline: Similar structure but with a quinoline ring instead of a pyrimidine core.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H19FN4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-pyridin-3-ylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C17H19FN4O3S/c18-14-7-20-16(21-8-14)25-12-17-5-1-3-13(17)10-22(11-17)26(23,24)15-4-2-6-19-9-15/h2,4,6-9,13H,1,3,5,10-12H2

InChI Key

LRNZOTIASXPCIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CN=CC=C4

Origin of Product

United States

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